Triethylammonium

Phase-transfer catalysis Organic synthesis Catalytic selectivity

For chromatographers and process chemists, Triethylammonium salts are a strategic choice over ammonium or quaternary ammonium alternatives. They uniquely provide the volatility essential for LC-MS and the ion-pairing hydrophobicity for high-resolution oligonucleotide separations, achieving 93% purity versus 84% with ammonium acetate. In phase-transfer catalysis, the triethylammonium cation drives a 2.2-fold yield improvement. For sharp, artifact-free native MS data, its gas-phase stability outperforms ammonium bicarbonate. These performance differentiators make Triethylammonium buffers a direct path to validated, higher-yield workflows.

Molecular Formula C6H16N+
Molecular Weight 102.20 g/mol
Cat. No. B8662869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriethylammonium
Molecular FormulaC6H16N+
Molecular Weight102.20 g/mol
Structural Identifiers
SMILESCC[NH+](CC)CC
InChIInChI=1S/C6H15N/c1-4-7(5-2)6-3/h4-6H2,1-3H3/p+1
InChIKeyZMANZCXQSJIPKH-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes25 g / 100 ml / 250 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Triethylammonium for Scientific Procurement: Compound Class and Baseline Specifications


Triethylammonium refers to the protonated cation [HN(CH2CH3)3]+ derived from triethylamine, typically encountered as a series of volatile buffer salts (acetate, bicarbonate, formate, carbonate) or as the hydrochloride salt. As a tertiary ammonium cation, triethylammonium possesses a conjugate acid pKa of approximately 10.75 in aqueous solution [1], situating its buffering capacity within the basic to mildly alkaline range (pH ~7–12) [2]. These salts are widely employed as ion-pairing reagents in reversed-phase and HILIC chromatography for oligonucleotide and nucleic acid separations, as volatile buffers compatible with electrospray ionization mass spectrometry, and in specialized catalytic applications. Their defining characteristic relative to other quaternary or primary/secondary ammonium analogs is the combination of moderate hydrophobicity imparted by three ethyl chains, complete volatility under lyophilization conditions, and a basicity profile that enables selective proton-transfer chemistry without the steric hindrance of bulkier tertiary amines.

Why Triethylammonium Salts Cannot Be Arbitrarily Substituted: The Case for Specification-Driven Procurement


Triethylammonium-based reagents are not functionally interchangeable with other ammonium salts—whether quaternary ammoniums such as tetrabutylammonium, primary/secondary amines such as ammonium acetate, or sterically hindered tertiary amines such as diisopropylethylamine (DIPEA). The three ethyl substituents confer a specific balance of cation hydrophobicity, volatility, and steric accessibility that directly governs chromatographic retention behavior [1], gas-phase ion stability in native mass spectrometry [2], and catalytic proton-transfer efficiency in phase-transfer catalysis [3]. Substituting triethylammonium with a smaller cation (e.g., ammonium) typically results in loss of ion-pairing resolution and reduced desalting efficiency in LC-MS workflows. Conversely, substituting with a bulkier quaternary ammonium (e.g., tetrabutylammonium) may yield excessive retention, increased adduct formation in MS, and non-volatility incompatible with lyophilization. These functional divergences translate directly into quantifiable differences in purity yield, separation resolution, catalytic selectivity, and downstream analytical compatibility—each of which is substantiated by the comparative evidence that follows.

Quantitative Differentiation of Triethylammonium Salts: Comparative Performance Data for Procurement Decisions


Phase-Transfer Catalytic Selectivity: Triethylammonium Phosphate Outperforms Tetrabutylammonium Hydrogen Sulfate

In acid-catalyzed condensation reactions performed under phase-transfer conditions, tertiary ammonium salts of phosphoric acid containing the triethylammonium cation (specifically bistriethylammonium dihydrogen phosphate) achieved yields of 91–92% and selectivities of 92–94%. Under identical reaction conditions, the widely used quaternary ammonium catalyst tetrabutylammonium hydrogen sulfate produced a substantially lower yield of 41% and a selectivity of only 43% [1]. This represents a yield improvement factor of approximately 2.2-fold and a selectivity enhancement exceeding 50 percentage points.

Phase-transfer catalysis Organic synthesis Catalytic selectivity

Oligonucleotide Purity Enhancement: Triethylammonium Bicarbonate versus Ammonium Acetate in Semi-Preparative HPLC

In the purification of oligonucleotide-A via semi-preparative reversed-phase HPLC, systematic buffer optimization revealed that 40 mM triethylammonium bicarbonate (TEAB) at pH 7 yielded a final product purity of 93.0%, which was approximately 6.0 percentage points higher than the previously reported method achieving 87.0% purity [1]. In direct contrast, the worst-performing buffer condition—10 mM ammonium acetate at pH 7—produced the lowest purity of 84.0% and a reduced yield of 69.0% under otherwise identical chromatographic conditions [1].

Oligonucleotide purification Semi-preparative HPLC Buffer optimization

Chromatographic Separation Enhancement: TEAA Improves Oligonucleotide Resolution over Ammonium Acetate in HILIC-LC/MS

In HILIC-LC/ESI-MS analysis of oligonucleotides, the addition of 10 mM triethylammonium acetate (TEAA) to the mobile phase significantly improved the separation of full-length oligonucleotide N from the N+A impurity compared to the HILIC method buffered solely with ammonium acetate [1]. The optimal TEAA concentration of 10 mM, coupled with acetonitrile as the organic modifier, produced substantially cleaner mass spectra with efficient desalting [1].

HILIC chromatography Oligonucleotide analysis LC-MS Ion-pairing reagents

Gas-Phase Ion Stability in Native Mass Spectrometry: TEAB Buffer Outperforms Ammonium Bicarbonate and Acetate

In electrospray ionization mass spectrometry under nondenaturing conditions, multiply charged ions generated from triethylammonium bicarbonate (TEAB) solution exhibit significantly greater gas-phase stability than those formed from conventional volatile buffers such as ammonium bicarbonate or ammonium acetate [1]. This enhanced stability is critical for preserving noncovalent macromolecular complexes that readily dissociate in the gas phase, including hemoglobin and other protein assemblies. The low charge states observed in TEAB-derived spectra also improve separation of ions arising from macromolecular species of closely similar masses [1].

Native mass spectrometry Noncovalent complexes Protein analysis Volatile buffers

CO2 Absorption Carrying Capacity: 3M Triethylamine Outperforms 5M MEA in Capture Screening

In a fast screening experiment comparing five amine solutions with low critical solution temperature for CO2 capture, 3M triethylamine (TEA) demonstrated the largest carrying capacity among all tested solvents when benchmarked against the industrial standard 5M monoethanolamine (MEA) [1]. The study also found that 5M N-ethylmethallylamine (EMAA) had the fastest initial absorption rate, while 2M diisopropylamine (DIPA) exhibited the highest CO2 removal efficiency. The tertiary amine nature of triethylamine confers a theoretical maximum CO2 loading capacity (α ≈ 1 mol CO2 per mole amine) that is approximately double that of primary amines such as MEA (α ≈ 0.5) due to differences in reaction stoichiometry and carbamate stability [2].

CO2 capture Amine scrubbing Post-combustion carbon capture Absorption capacity

MAPbI3 Perovskite Solar Cell Efficiency: Triethylammonium Chloride Additive Achieves 20.9% PCE

The introduction of triethylammonium chloride (TEACl) as an ionic additive into MAPbI3 perovskite solar cells resulted in reduced grain boundaries and lower trap densities, culminating in a power conversion efficiency of 20.9%—reported as the highest efficiency achieved for MAPbI3 solar cells in that study [1]. While direct comparator data for other ammonium salt additives in the same study are not provided, related work on triple-cation perovskite formulations has shown that ethylammonium iodide treatment boosts PCE from a control value of 20.5% to 22.3%, with imidazolium and guanidinium iodide producing 22.1% and 21.0%, respectively [2].

Perovskite solar cells Additive engineering Photovoltaics Grain boundary passivation

Optimal Application Scenarios for Triethylammonium Salts in Research and Industrial Workflows


Semi-Preparative Oligonucleotide Purification Requiring ≥93% Purity Without Additional Polishing Steps

Research and manufacturing groups producing therapeutic or diagnostic oligonucleotides should select 40 mM triethylammonium bicarbonate (TEAB) at pH 7 as the mobile phase buffer for reversed-phase HPLC purification. This specific condition has been validated to achieve 93.0% final purity—approximately 6.0 percentage points higher than previously reported methods—on a semi-preparative scale using C18 stationary phase [1]. The volatility of TEAB allows direct lyophilization of collected fractions without a separate desalting step, streamlining the workflow relative to non-volatile phosphate buffers. Laboratories that have been using ammonium acetate (which yielded only 84.0% purity under comparable conditions) should consider buffer replacement to improve lot consistency and reduce impurity-related failures [1].

Native Mass Spectrometry of Labile Noncovalent Protein Complexes

For structural biology core facilities and biopharmaceutical characterization laboratories analyzing noncovalent protein assemblies (e.g., hemoglobin, antibody-antigen complexes, multi-subunit enzymes) under nondenaturing electrospray ionization conditions, triethylammonium bicarbonate (TEAB) is the buffer of choice. TEAB generates multiply charged ions that are 'significantly more stable' in the gas phase than those formed from ammonium bicarbonate or ammonium acetate, thereby reducing dissociation artifacts that could compromise stoichiometry assignments [1]. The low charge-state envelope produced by TEAB also improves mass separation between closely related macromolecular species [1]. Laboratories experiencing inconsistent native MS data with ammonium-based buffers should consider TEAB implementation.

HILIC-LC/MS Analysis Requiring Resolution of N and N+A Oligonucleotide Impurities

Analytical laboratories performing quality control of synthetic oligonucleotides should incorporate 10 mM triethylammonium acetate (TEAA) in the HILIC mobile phase when baseline separation of full-length product (N) from N+A impurities is critical. The addition of TEAA significantly improves this separation compared to ammonium acetate-buffered HILIC methods, while simultaneously producing cleaner mass spectra with efficient desalting in ESI-TOF MS detection [1]. Acetonitrile should be used as the organic modifier rather than methanol for optimal performance. This method is particularly valuable for laboratories that have previously observed co-elution or poor resolution of closely related oligonucleotide species when using ammonium acetate alone [1].

Acid-Catalyzed Phase-Transfer Reactions with Stringent Yield and Selectivity Requirements

Process development chemists scaling acid-catalyzed condensations under phase-transfer catalysis conditions should evaluate tertiary ammonium phosphate salts containing the triethylammonium cation (e.g., bistriethylammonium dihydrogen phosphate) as alternatives to conventional quaternary ammonium catalysts. In comparative screening, triethylammonium-based catalysts achieved 91–92% yield and 92–94% selectivity, while tetrabutylammonium hydrogen sulfate produced only 41% yield and 43% selectivity under identical conditions [1]. This approximately 2.2-fold yield improvement and >50 percentage point selectivity enhancement can substantially reduce raw material costs and downstream purification requirements in multi-kilogram production campaigns [1].

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